2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide
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Description
The compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different synthetic routes for imidazole and their derived products . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The reaction of imidazole derivatives is reported to proceed via nickel-catalyzed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The exact physical and chemical properties of this specific compound are not available in the resources.Safety and Hazards
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-6-10-22(4)11-7-8-21-18(25)24-15-19(2,3)16(24)17-20-9-12-23(17)13-14-26-5/h1,9,12,16H,7-8,10-11,13-15H2,2-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEZRFRSLJNVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2=NC=CN2CCOC)C(=O)NCCCN(C)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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